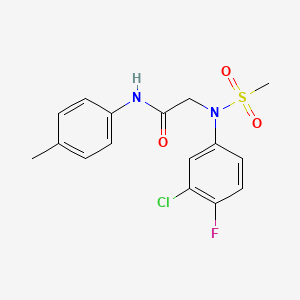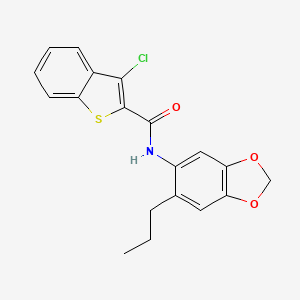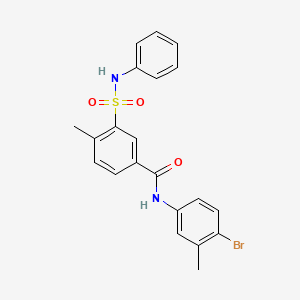![molecular formula C22H22N2O4S2 B3506593 (Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine](/img/structure/B3506593.png)
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine
Übersicht
Beschreibung
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine is a complex organic compound that features a diphenylmethyl group attached to an indoline ring, which is further substituted with methylsulfonyl and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the indoline core. The indoline core can be synthesized through the cyclization of an appropriate aniline derivative. The methylsulfonyl and sulfonyl groups are then introduced through sulfonation reactions using reagents such as methylsulfonyl chloride and sulfonyl chloride, respectively. The final step involves the attachment of the diphenylmethyl group, which can be achieved through a Friedel-Crafts alkylation reaction using diphenylmethanol and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation steps and the development of more efficient catalysts for the Friedel-Crafts alkylation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug development.
Industry: Use in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups could play a role in binding to active sites, while the diphenylmethyl group may enhance the compound’s ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Diphenylmethyl)sulfonylamine
- (Methylsulfonyl)indoline
- (Diphenylmethyl)indoline
Uniqueness
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methylsulfonyl and sulfonyl groups, along with the diphenylmethyl moiety, makes it distinct from other similar compounds, potentially offering unique reactivity and bioactivity profiles.
Eigenschaften
IUPAC Name |
N-benzhydryl-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-29(25,26)24-15-14-19-16-20(12-13-21(19)24)30(27,28)23-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22-23H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQNEYDMHMGKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate](/img/structure/B3506516.png)
![methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate](/img/structure/B3506531.png)
![1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B3506541.png)
![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B3506548.png)
![N-[(3-bromophenyl)methyl]-6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3506558.png)
![N-(2,4-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B3506560.png)
![(2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B3506568.png)

![1-(FURAN-2-CARBONYL)-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE](/img/structure/B3506588.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B3506602.png)
![3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3506608.png)

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3506611.png)
